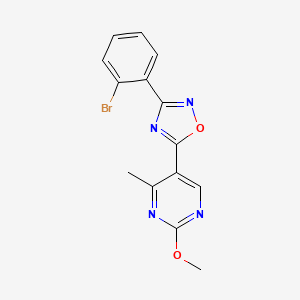![molecular formula C15H14N2O2 B2619129 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone CAS No. 2034289-09-1](/img/structure/B2619129.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone, also known as QH-ii-066, is a compound that has gained attention in recent years due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone is not fully understood, but it has been suggested that it may act through multiple pathways. In the study by Zhang et al. (2017), it was proposed that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone induces apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Li et al. (2018) suggested that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone may protect against Alzheimer's disease by reducing oxidative stress and inflammation in the brain. Wang et al. (2019) proposed that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone may have antidepressant effects by regulating the levels of neurotransmitters such as serotonin and dopamine in the brain.
Biochemical and physiological effects:
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has been found to have various biochemical and physiological effects. In the study by Zhang et al. (2017), 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone was shown to induce apoptosis in cancer cells and inhibit tumor growth in mice. Li et al. (2018) demonstrated that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone can reduce oxidative stress and inflammation in the brain and improve cognitive function in a mouse model of Alzheimer's disease. Wang et al. (2019) found that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone can regulate the levels of neurotransmitters in the brain and have antidepressant effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone is its potential therapeutic applications in various diseases. Additionally, the synthesis method for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone is relatively straightforward and can be easily scaled up for larger quantities. However, one limitation for lab experiments is the lack of understanding of the exact mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone. Further research is needed to fully elucidate its therapeutic potential and optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone research. One direction is to further investigate its anticancer activity and explore its potential as a cancer treatment. Another direction is to study its neuroprotective effects and potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone and optimize its use in lab experiments.
Synthesemethoden
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone can be synthesized through a multi-step process that involves the reaction of 2-oxa-5-azabicyclo[2.2.1]heptane with quinoline-6-carbaldehyde. The resulting compound is then treated with methanol and hydrochloric acid to yield 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone. This synthesis method has been reported in a research article by Zhang et al. (2017).
Wissenschaftliche Forschungsanwendungen
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In a study by Zhang et al. (2017), 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone was shown to have potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Another study by Li et al. (2018) demonstrated that 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has neuroprotective effects and can improve cognitive function in a mouse model of Alzheimer's disease. Additionally, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone has been found to have antidepressant effects in a rat model of depression (Wang et al., 2019).
Eigenschaften
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(17-8-13-7-12(17)9-19-13)11-3-4-14-10(6-11)2-1-5-16-14/h1-6,12-13H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBLGNMEHWWISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-6-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2619046.png)
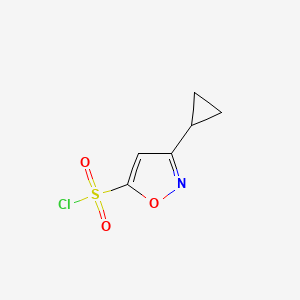
![1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2619049.png)
![[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2619050.png)
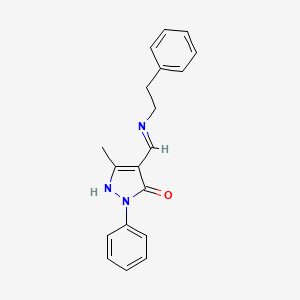
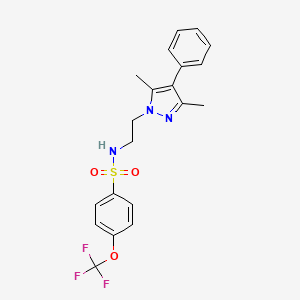
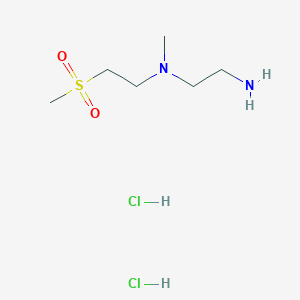


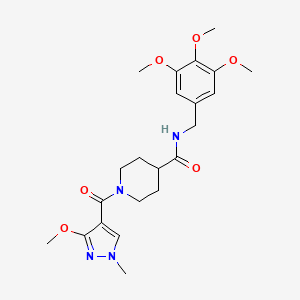
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)
